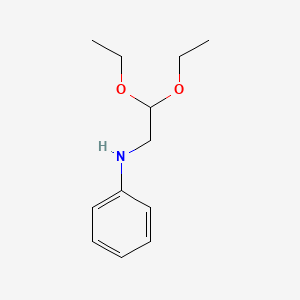

N-(2,2-Diethoxyethyl)aniline

Description

Contextual Significance of N-Substituted Anilines in Fine Chemical Synthesis

N-substituted anilines are a crucial class of intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The substitution on the nitrogen atom can modulate the electronic properties and reactivity of the aniline (B41778) ring, enabling a diverse range of chemical transformations. derpharmachemica.com These compounds serve as precursors to a multitude of heterocyclic systems and other complex organic structures.

The introduction of substituents on the nitrogen atom of aniline is a common strategy to direct the regioselectivity of further reactions on the aromatic ring and to introduce specific functionalities into the target molecule. acs.org For instance, N-alkylation can influence the outcome of electrophilic aromatic substitution reactions. derpharmachemica.com The development of efficient methods for the synthesis of N-substituted anilines, such as the Buchwald-Hartwig amination and reductive amination, has been an active area of research, highlighting their importance in medicinal chemistry and materials science. nih.gov

Strategic Role of Acetal (B89532) Functional Groups in Aniline-Derived Synthons

The acetal functional group in N-(2,2-diethoxyethyl)aniline plays a pivotal strategic role, serving as a masked aldehyde. wikipedia.org Acetals are generally stable under neutral to strongly basic conditions, making them excellent protecting groups for carbonyl functionalities. libretexts.org This stability allows for chemical modifications on other parts of the molecule without affecting the latent aldehyde. libretexts.org

In the context of this compound, the diethyl acetal protects the aldehyde group, which is essential for subsequent cyclization reactions, particularly in the synthesis of indoles. luc.edu The acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which then participates in intramolecular reactions. libretexts.org This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that would otherwise be difficult to achieve. researchgate.net The use of a diol to form a cyclic acetal is often favored entropically over the use of two separate alcohol molecules. wikipedia.org

Overview of Key Research Areas and Methodologies for this compound

Research involving this compound is predominantly focused on its application as a key intermediate in the synthesis of heterocyclic compounds, with a particular emphasis on indoles. The Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles, can be adapted to utilize N-substituted anilines like this compound. byjus.comuwindsor.ca

One of the most significant applications of this compound is in variations of the Fischer indole synthesis and other related cyclization reactions. For example, it can be used to prepare 2,3-unsubstituted indoles. thieme-connect.com In these syntheses, the N-(2,2-diethoxyethyl) group provides the necessary carbon framework for the formation of the pyrrole (B145914) ring of the indole nucleus. The synthesis often involves an acid-catalyzed intramolecular electrophilic aromatic substitution, where the acetal is hydrolyzed in situ to the corresponding aldehyde, which then cyclizes onto the aniline ring. luc.edu

Furthermore, derivatives of this compound are employed in the synthesis of more complex and substituted indole-containing molecules. For instance, N-(2,2-diethoxyethyl)anilines with substituents on the aromatic ring are used to produce a variety of substituted indoles. luc.edu The cyclization of these precursors can be promoted by various reagents, including titanium tetrachloride. luc.edusci-hub.se

Recent methodologies have also explored the use of this compound in multicomponent reactions and in the synthesis of other heterocyclic systems beyond indoles, such as thiazolo[3,2-a]benzimidazoles and tetrahydroisoquinolines. arkat-usa.orgmdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.29 g/mol |

| Appearance | Liquid |

| Boiling Point | 115-117 °C at 0.5 mmHg |

| Density | 0.993 g/mL at 25 °C |

Synthetic Routes to this compound

A common method for the synthesis of this compound involves the reaction of aniline with 2-bromo-1,1-diethoxyethane. mdpi.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Another approach is the reductive amination of aniline with 2,2-diethoxyacetaldehyde. This method involves the formation of an intermediate imine, which is then reduced to the final product.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2,2-diethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGUGEBXVGPRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334213 | |

| Record name | N-(2,2-Diethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22758-34-5 | |

| Record name | N-(2,2-Diethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,2 Diethoxyethyl Aniline and Its Analogues

N-Alkylation Approaches to Aniline (B41778) Derivatives

N-alkylation of anilines and their derivatives is a fundamental transformation in organic synthesis for the creation of carbon-nitrogen bonds. jocpr.com This approach has been widely applied to the preparation of N-(2,2-Diethoxyethyl)aniline and its analogues, utilizing various alkylating agents and catalytic systems to achieve the desired products.

Reductive N-Alkylation with Aldehydes

Reductive amination, or reductive alkylation, is a powerful and widely used method for the synthesis of amines. organic-chemistry.org This one-pot procedure typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comuomustansiriyah.edu.iq This method offers a more controlled alternative to direct alkylation with alkyl halides, which can often lead to over-alkylation. masterorganicchemistry.com

In the context of synthesizing this compound, reductive amination of aniline with 2,2-diethoxyethanal is a direct and efficient route. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com Other reducing systems, such as catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265), have also proven effective for the reductive N-alkylation of anilines with aldehydes. nih.gov This method is valued for its operational simplicity and the generally high yields of the desired mono-N-alkylated products. nih.gov

A robust and reliable method for the selective reductive N-alkylation of aromatic amines with functionalized acetals has been developed using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH). nih.gov This one-pot procedure allows for the synthesis of various unsymmetrically substituted ethylenediamines in excellent yields at room temperature. nih.gov The reaction proceeds under mild conditions and demonstrates high functional group tolerance. nih.gov

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

| Aniline, 2,2-diethoxyethanal | NaBH3CN or NaBH(OAc)3 | This compound | High | masterorganicchemistry.com |

| Aniline, Aldehyde | Pd/C, Ammonium formate | Mono-N-alkylated aniline | Excellent | nih.gov |

| Aromatic amine, Acetal (B89532) | TFA, Et3SiH | Unsymmetrically substituted ethylenediamine | Excellent | nih.gov |

Direct Alkylation with Haloacetaldehyde Acetals under Varied Conditions

The direct N-alkylation of aniline with haloacetaldehyde acetals, such as 2-bromo-1,1-diethoxyethane or 2-chloroacetaldehyde dimethyl acetal, represents another key synthetic route. luc.educhemicalbook.com This approach involves the nucleophilic substitution of the halide by the aniline nitrogen. The reaction conditions can be varied to optimize the yield and selectivity of the desired product.

For instance, the reaction can be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The choice of solvent can also influence the reaction rate and outcome. The synthesis of α-anilino acetals is often achieved by treating the corresponding aniline with an α-haloaldehyde acetal derivative. luc.edu

In some cases, the direct alkylation is performed under solvent-free conditions or in the presence of a catalyst. For example, selective liquid-phase N-alkylation of amines with alkyl halides has been achieved using a mixed oxide catalyst (Al2O3–OK) at room temperature in acetonitrile (B52724). researchgate.net This method has shown good activity and reusability of the catalyst. researchgate.net

| Aniline Derivative | Alkylating Agent | Conditions | Product | Reference |

| Aniline | 2-Bromo-1,1-diethoxyethane | Base, Solvent | This compound | luc.edu |

| Amine | Alkyl halide | Al2O3–OK, Acetonitrile, RT | N-alkylated amine | researchgate.net |

Palladium-Catalyzed N-Alkylation Strategies

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and N-alkylation is no exception. chemrxiv.orgrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. rsc.org Palladium catalysts can facilitate the N-alkylation of anilines using various alkylating agents, including alcohols, through a "borrowing hydrogen" methodology, which is an environmentally friendly approach that produces water as the only byproduct. chemrxiv.orgmdma.ch

While direct palladium-catalyzed N-alkylation of aniline with 2,2-diethoxyethyl derivatives is a plausible route, specific examples focusing solely on this transformation are less commonly reported in broad reviews. However, the general principles of palladium-catalyzed N-alkylation are well-established. For instance, palladium on charcoal (Pd/C) has been used as a catalyst for the N-alkylation of anilines with primary amines under microwave heating. chemrxiv.org Palladium complexes with specific ligands, such as N-heterocyclic carbenes (NHCs), have also been developed to catalyze the amination of aryl halides with anilines. researchgate.net These catalysts have shown high activity in forming C-N bonds. researchgate.net

The development of heterogeneous palladium catalysts, such as palladium supported on iron oxide, has also been explored for the N-alkylation of amines with alcohols, offering the advantage of easy catalyst recovery and reuse. mdma.ch

| Amine | Alkylating Agent | Catalyst System | Key Features | Reference |

| Aniline | Alcohol | Pd/Fe2O3 | Base and ligand-free, reusable catalyst | mdma.ch |

| Aniline | Primary Amine | Pd/C | Microwave-assisted | chemrxiv.org |

| Aniline | Aryl Halide | Pd-NHC complex | High catalytic activity | researchgate.net |

Oxidative Rearrangement Methods Leading to α-Amino Acetals

An alternative approach to the synthesis of α-amino acetals involves the oxidative rearrangement of tertiary amines. This method provides an atom-economical route to these valuable synthetic intermediates.

Iodine-Catalyzed Oxidative Rearrangement of Tertiary Amines

A metal-free protocol for the iodine-catalyzed oxidative rearrangement of tertiary and secondary amines has been developed. researchgate.net This method offers an efficient and atom-economical pathway to α-amino acetals and other α-amino acid derivatives from readily available amines. researchgate.net The reaction is thought to proceed through the formation of an α-amino radical or an iminium ion, which then undergoes further transformation. researchgate.net Molecular iodine is an attractive catalyst due to its low toxicity, low cost, and ease of handling. researchgate.net

The proposed mechanism involves the abstraction of a hydrogen atom from the α-carbon of the amine by a radical species, followed by single-electron oxidation by iodine to form an iminium ion. researchgate.netresearchgate.net This intermediate can then lead to the rearranged product. This strategy has been successfully applied to a range of acyclic and cyclic tertiary and secondary amines. researchgate.net

| Substrate | Catalyst | Product Type | Key Features | Reference |

| Tertiary/Secondary Amines | Molecular Iodine | α-Amino Acetals, α-Amino Aldehydes | Metal-free, atom-economical | researchgate.net |

Multi-component Reaction Frameworks for Related Structural Motifs

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step. nih.govresearchgate.net These reactions are highly convergent and adhere to the principles of green chemistry by maximizing atom economy and reducing the number of purification steps. researchgate.net

While a specific MCR for the direct synthesis of this compound may not be prominently described, MCRs are widely used to generate structurally related α-amino acid derivatives and other heterocyclic systems. acs.orgorganic-chemistry.org For example, the Strecker reaction, the first reported MCR, combines an amine, an aldehyde or ketone, and a cyanide source to produce α-amino nitriles, which are precursors to amino acids. nih.gov The Ugi four-component reaction (Ugi-4CR) is another prominent example, involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to yield α-acetamido carboxamide derivatives. researchgate.net

Three-component reactions involving α-amino acids, p-quinone monoacetals, and diarylphosphine oxides have been developed to synthesize various complex anilide and pyrrolidine (B122466) derivatives. acs.org These reactions showcase the versatility of MCRs in generating diverse molecular architectures that can be related to the core structure of this compound.

| Reaction Name | Components | Product Type | Reference |

| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide | α-Amino Nitrile | nih.gov |

| Ugi-4CR | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acetamido Carboxamide | researchgate.net |

| 3-Component Reaction | α-Amino Acid, p-Quinone Monoacetal, Diarylphosphine Oxide | 3-(Diarylphosphinyl)anilide | acs.org |

Synthesis of Substituted this compound Derivatives

The synthesis of this compound derivatives bearing various substituents on the aromatic ring is accomplished through several strategic methodologies. These approaches primarily involve the formation of the N-C bond between the substituted aniline nitrogen and the 2,2-diethoxyethyl moiety. Key methods include direct N-alkylation with haloacetaldehyde acetals, reductive amination, and catalyzed coupling reactions.

The most conventional route involves the direct N-alkylation of a substituted aniline with an α-haloacetaldehyde acetal, such as bromoacetaldehyde (B98955) diethyl acetal. luc.edu This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. luc.edu Common bases include sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and solvents like ethanol (B145695) (EtOH) or dimethylformamide (DMF) are often employed. luc.eduresearchgate.net However, these reactions can be slow and often require elevated temperatures and extended reaction times, sometimes exceeding 48 to 96 hours, to achieve moderate to good yields. luc.edu For instance, the reaction of p-toluidine (B81030) with bromoacetaldehyde diethyl acetal under reflux in ethanol with sodium bicarbonate for 96 hours yields the corresponding product in 66% yield. luc.edu Yields for this method generally range from 54-71%, influenced by the electronic properties of the substituents on the aniline ring. luc.edu

Another significant approach is the reductive amination of substituted anilines. jocpr.commasterorganicchemistry.com This method involves the reaction of an aniline with an aldehyde, such as dimethoxyacetaldehyde, to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comsci-hub.se Various reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comorganic-chemistry.org Catalytic transfer hydrogenation, using catalysts like Palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate, also presents a facile and environmentally benign alternative for reductive amination at room temperature. jocpr.com

More advanced and diverse synthetic routes have also been developed. One such method involves the reaction of a substituted fluoro- or chloro-nitrobenzene with 2,2-dimethoxyethylamine. arkat-usa.org This reaction, often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) and sometimes in the presence of a base like diisopropylethylamine (DIEA), yields the N-(2,2-dimethoxyethyl)-nitroaniline derivative. arkat-usa.org This intermediate can then be subjected to reduction of the nitro group to furnish the substituted N-(2,2-dimethoxyethyl)aniline. arkat-usa.org For example, reacting 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2,2-dimethoxyethylamine in DMSO at room temperature gives N-(2,2-dimethoxyethyl)-2-nitro-4-(trifluoromethyl)aniline in 94% yield. arkat-usa.org

Catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions represent a modern and efficient strategy for the N-alkylation of anilines with alcohols. nih.gov These processes, often catalyzed by transition metal complexes based on ruthenium or iridium, allow for the coupling of substituted anilines with alcohols, where the alcohol is temporarily oxidized to an aldehyde for the reductive amination sequence. nih.govresearchgate.net

The following tables summarize research findings for the synthesis of various substituted this compound analogues.

Table 1: Synthesis via Alkylation with Haloacetaldehyde Diethyl Acetal This table is interactive. You can sort and filter the data.

| Starting Aniline | Reagent | Base / Catalyst | Solvent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| p-Toluidine | Bromoacetaldehyde diethyl acetal | NaHCO₃ | Ethanol | Reflux, 96 h | N-(2,2-Diethoxyethyl)-4-methylaniline | 66 | luc.edu |

| Sesamol | Bromoacetaldehyde diethyl acetal | K₂CO₃ | DMF | 140°C, overnight | N-(2,2-Diethoxyethyl)sesamol derivative | 95 | researchgate.net |

Table 2: Synthesis via Reaction with Substituted Nitrobenzenes This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | Base / Catalyst | Solvent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 2,2-Dimethoxyethylamine | - | DMSO | Room Temp, overnight | N-(2,2-Dimethoxyethyl)-2-nitro-4-(trifluoromethyl)aniline | 94 | arkat-usa.org |

| 2-Fluoro-3-nitrotoluene | 2,2-Dimethoxyethylamine | DIEA | DMSO | 100°C, 4 h | N-(2,2-Dimethoxyethyl)-2-methyl-6-nitroaniline | 96 | arkat-usa.org |

| 3-Fluoro-4-nitroanisole | 2,2-Dimethoxyethylamine | - | DMSO | Room Temp, 1 h | N-(2,2-Dimethoxyethyl)-5-methoxy-2-nitroaniline | 94 | arkat-usa.org |

Chemical Transformations and Synthetic Utility

Cyclization Reactions for Heterocyclic Ring System Construction

The primary synthetic utility of N-(2,2-Diethoxyethyl)aniline lies in its ability to undergo intramolecular cyclization reactions to form fused heterocyclic systems. The acetal (B89532) group can be hydrolyzed under acidic conditions to generate a reactive electrophilic intermediate that subsequently participates in ring-closing reactions with the aniline (B41778) moiety.

Indole (B1671886) Synthesis via Intramolecular Electrophilic Aromatic Substitution

A conceptually attractive approach for the synthesis of indoles from anilines involves the cyclization of α-anilino acetals, such as this compound, through an acid-catalyzed intramolecular electrophilic aromatic substitution pathway luc.edu. This method provides a direct route to the indole core from readily available aniline derivatives.

The synthesis of the indole nucleus from this compound proceeds via an acid-catalyzed mechanism analogous to a Friedel-Crafts alkylation. In the presence of an acid catalyst, the diethyl acetal is hydrolyzed to generate an aldehyde, which can then be protonated to form a highly reactive electrophilic species, likely an oxonium ion or a subsequent carbocationic intermediate. This electrophile is then attacked by the electron-rich aniline ring at the ortho position in an intramolecular electrophilic aromatic substitution reaction. The resulting cyclized intermediate subsequently undergoes dehydration and aromatization to yield the stable indole ring system. However, direct cyclization of N-unsubstituted systems can be problematic, often leading to polymerization due to the basicity of the aniline nitrogen luc.edu.

To overcome the challenges associated with the cyclization of unprotected N-(2,2-diethoxyethyl)anilines, the introduction of an electron-withdrawing protecting group on the aniline nitrogen has proven to be a highly effective strategy. These groups modulate the reactivity of the nitrogen atom, enhancing the efficiency of the cyclization and the stability of the resulting indole product. luc.edu

Trifluoroacetyl Group : The use of a trifluoroacetyl group significantly improves the synthesis. By converting the aniline to its N-trifluoroacetyl derivative, the basicity of the nitrogen atom is substantially decreased. This prevents protonation of the nitrogen, which would deactivate the aromatic ring towards electrophilic attack. Furthermore, the resulting N-(trifluoroacetyl)indole is more stable than an unprotected indole under the acidic reaction conditions. Appropriately substituted N-(trifluoroacetyl)-α-anilino acetals produce N-(trifluoroacetyl)indoles in high yields when refluxed with trifluoroacetic acid and trifluoroacetic anhydride luc.edu. The trifluoroacetyl group can be readily removed in quantitative yields by saponification with potassium hydroxide to furnish the N-unsubstituted indole luc.edu.

Methanesulfonyl Group : Similarly, the methanesulfonyl group serves as an effective protecting group for this transformation. N-methanesulfonyl derivatives of N-(2,2-diethoxyethyl)anilines can be successfully cyclized to the corresponding N-methanesulfonyl indoles luc.edu. Like the trifluoroacetyl group, the methanesulfonyl protecting group can be removed under basic hydrolysis conditions to yield the free indole luc.edu.

| Protecting Group | Role in Cyclization | Typical Cleavage Condition | Reference |

|---|---|---|---|

| Trifluoroacetyl (-COCF₃) | Decreases nitrogen basicity, preventing ring deactivation and stabilizing the indole product under acidic conditions. | Basic hydrolysis (e.g., KOH in MeOH). | luc.edu |

| Methanesulfonyl (-SO₂CH₃) | Functions as an effective electron-withdrawing group to facilitate cyclization, particularly with catalysts like TiCl₄. | Basic hydrolysis. | luc.edu |

The choice of catalyst is crucial for the efficiency of the indole synthesis from this compound derivatives. Both homogeneous and heterogeneous acid catalysts have been employed.

Titanium Tetrachloride (TiCl₄) : As a homogeneous Lewis acid catalyst, titanium tetrachloride has been shown to effectively promote the cyclization of N-methanesulfonyl derivatives of N-(2,2-diethoxyethyl)anilines in aromatic solvents luc.edu. The reaction temperature required for the cyclization to proceed is dependent on the nature of the substituents present on the aniline ring. Substrates with strongly activating groups react at lower temperatures, while those with less activating groups require more forcing conditions luc.edu. TiCl₄ is a versatile and widely utilized reagent in organic synthesis for various transformations, including cyclizations eurekaselect.com.

Sulfonic Acid-Functionalized Mesoporous Silica (B1680970) (MCM-41-SO₃H) : This material represents a heterogeneous solid acid catalyst. Mesoporous silica materials like MCM-41, when functionalized with sulfonic acid groups, offer high surface area and strong Brønsted acid sites, making them effective and reusable catalysts for acid-catalyzed reactions researchgate.netresearchgate.net. While its specific application for the cyclization of this compound is not extensively detailed, MCM-41-SO₃H has been successfully used as a catalyst for other indole syntheses, such as the Fischer indole synthesis and the synthesis of bis(indolyl)methanes researchgate.netresearchgate.net. Its properties, such as environmental compatibility, ease of handling, and reusability, make it an attractive alternative to homogeneous catalysts researchgate.net. The shape-selectivity of MCM-41-SO₃H can also be advantageous in inhibiting the formation of bulky byproducts that may occur with traditional acid catalysts researchgate.net.

| Catalyst | Type | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Homogeneous (Lewis Acid) | High efficiency for protected anilines, well-established in synthesis. | Moisture sensitive, requires stoichiometric amounts in some cases, difficult to recover and reuse. | luc.edueurekaselect.com |

| MCM-41-SO₃H | Heterogeneous (Brønsted Acid) | Reusable, environmentally benign, easy to handle, potential for shape-selectivity. | May require higher temperatures or longer reaction times compared to homogeneous catalysts. | researchgate.netresearchgate.net |

The substrate scope of this indole synthesis is influenced by the electronic nature of the substituents on the aniline ring.

Regioselectivity : For meta-substituted anilines, the cyclization can potentially lead to two different regioisomers (4- and 6-substituted indoles). The regiochemical outcome is governed by the directing effects of the substituent on the aromatic ring during the electrophilic substitution step. Electron-donating groups will typically direct the cyclization to the ortho and para positions relative to themselves, influencing the final substitution pattern of the indole.

Substrate Scope : The reaction is generally successful for anilines bearing electron-donating or weakly electron-withdrawing groups. For instance, the synthesis of 5-methylindole from the corresponding N-trifluoroacetyl-p-toluidine derivative proceeds in high yield luc.edu. However, the process is less effective for substrates with strong electron-withdrawing groups on the benzene (B151609) ring (e.g., bromo substituents), which deactivate the ring towards the intramolecular electrophilic attack luc.edu. Additionally, the synthesis has been reported to fail in attempts to generate certain regioisomers, such as 7-substituted indoles luc.edu.

| Substituent on Aniline Ring | Effect on Cyclization | Outcome | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Activates the ring towards electrophilic substitution. | Successful, often high yields. | luc.edu |

| Electron-Withdrawing (e.g., -Br) | Deactivates the ring towards electrophilic substitution. | Reaction fails or gives low yields. | luc.edu |

| Substitution at the ortho position (for 7-substituted indoles) | Steric hindrance may impede cyclization. | Reaction fails. | luc.edu |

Pyrazole Synthesis from Related Hydrazine Acetal Derivatives

While the primary application of this compound is in indole synthesis, related hydrazine acetal derivatives are potential precursors for the synthesis of pyrazoles. The classical and most common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent mdpi.com.

A plausible synthetic route to a pyrazole could involve a hydrazine derivative such as N'-(2,2-diethoxyethyl)phenylhydrazine. In a manner analogous to the indole synthesis, the acetal could be hydrolyzed under acidic conditions to unmask the aldehyde functionality, yielding N'- (2-oxoethyl)phenylhydrazine. This intermediate, which is a hydrazine derivative of an aldehyde, could then undergo an intramolecular cyclization or react with another component to form the pyrazole ring. For example, if the starting material were a β-keto acetal derivative of a hydrazine, acid-catalyzed hydrolysis followed by intramolecular condensation would be a direct route to a pyrazole ring. Alternatively, multicomponent reactions involving hydrazines, alkynes, and other building blocks, often mediated by transition metals, represent modern approaches to constructing substituted pyrazoles nih.govorganic-chemistry.org. A hydrazine acetal derivative could potentially serve as a key component in such a modular synthesis.

Table of Compounds

| Compound Name | Chemical Structure or Formula |

|---|---|

| This compound | C₁₂H₁₉NO₂ |

| Indole | C₈H₇N |

| Titanium tetrachloride | TiCl₄ |

| MCM-41-SO₃H | Sulfonic acid-functionalized mesoporous silica |

| Pyrazole | C₃H₄N₂ |

| Trifluoroacetic acid | CF₃COOH |

| Trifluoroacetic anhydride | (CF₃CO)₂O |

| Potassium hydroxide | KOH |

| N'-(2,2-diethoxyethyl)phenylhydrazine | C₁₂H₂₀N₂O₂ |

Quinoline (B57606) and Isoquinolone Ring System Formation from Analogous Anilines

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of the quinoline scaffold in pharmaceuticals, agrochemicals, and natural products. researchgate.net Many classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. nih.govlibretexts.orgresearchgate.net In these reactions, an aniline is condensed with a three-carbon unit that provides the atoms necessary to form the second ring of the quinoline system. researchgate.netyoutube.com

Anilines analogous to this compound, which possess a side chain that can be converted into a carbonyl-containing fragment, are valuable precursors for intramolecular cyclization strategies to form quinoline ring systems. The diethoxyethyl group is a masked aldehyde; upon hydrolysis, it yields an amino-aldehyde poised for cyclization. This strategy is conceptually similar to other modern quinoline syntheses that rely on the cyclization of substituted anilines. For instance, N-(2-alkynyl)anilines undergo electrophilic cyclization under mild conditions to afford a variety of substituted quinolines. researchgate.net In these reactions, electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) promote a 6-endo-dig cyclization to form 3-haloquinolines in moderate to good yields. researchgate.net This demonstrates the utility of a reactive functional group on a side chain attached to the aniline nitrogen to facilitate the formation of the quinoline core.

Derivatization Strategies for Specific Applications

The derivatization of the aniline nitrogen with a tosyl (p-toluenesulfonyl) group is a common strategy in organic synthesis. The N-tosyl group serves multiple purposes: it protects the basic amine functionality, can act as a directing group in metal-catalyzed reactions, and its electron-withdrawing nature can modify the reactivity of the molecule.

In the context of forming heterocyclic systems, N-tosyl derivatives of anilines have been employed in directed cyclization reactions. A notable example is the cationic palladium(II)-catalyzed intramolecular cyclization of N-tosyl-aniline substrates that are tethered to alkynyl ketones. nih.gov This reaction proceeds under transfer hydrogenation conditions and provides a facile route to 1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline derivatives. nih.gov The tosyl group is crucial for the success of this transformation, influencing the electronic properties of the nitrogen atom and facilitating the key hydropalladation and subsequent cyclization steps. nih.gov

In analytical chemistry, the detection and quantification of aniline and its derivatives often require a derivatization step, especially when dealing with trace amounts in complex matrices. nih.gov Functionalization enhances detectability by improving chromatographic properties or by introducing a tag that responds strongly to a specific detector. libretexts.orgyoutube.com

For Gas Chromatography (GC) , derivatization is employed to increase the volatility and thermal stability of polar analytes like anilines. youtube.com The active hydrogen on the amine group can cause poor peak shape and adsorption on the GC column. libretexts.org Common derivatization methods include:

Acylation: Reaction with reagents like trifluoroacetic anhydride to form a stable, volatile amide. researchgate.net

Silylation: Replacement of the active hydrogen with a silyl group, such as a trimethylsilyl (TMS) group, which significantly increases volatility. researchgate.netlibretexts.org

Iodination: A Sandmeyer-like reaction can be used to replace the amino group with iodine, creating an iodinated benzene derivative that is amenable to GC analysis with various detectors, including mass spectrometry (MS). nih.gov

For High-Performance Liquid Chromatography (HPLC) , derivatization is typically used to attach a chromophore or fluorophore, enabling highly sensitive detection by UV-Visible or fluorescence detectors. libretexts.org Since aniline itself has a relatively weak chromophore, this strategy can lower detection limits by several orders of magnitude. nih.gov This is particularly useful for analyzing samples from environmental or biological sources. nih.govthermofisher.com Pre-column derivatization involves reacting the aniline with a labeling reagent before injection into the HPLC system. nih.govsigmaaldrich.com

| Derivatization Reagent | Target Functional Group | Detection Method | Reference |

|---|---|---|---|

| Coumarin 6-SO₂Cl | Primary Amines | Fluorescence | researchgate.net |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Primary Aromatic Amines | Fluorescence, MS | nih.gov |

| Fluorescamine | Primary Amines | Fluorescence | researchgate.net |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary Amines | Fluorescence | sigmaaldrich.com |

N-alkylation of anilines is a fundamental transformation that yields compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. mdpi.com Modern synthetic methods have focused on developing catalytic, efficient, and environmentally benign protocols to replace older methods that often required harsh conditions or toxic alkylating agents. sigmaaldrich.com

A variety of transition metal catalysts have been shown to be effective for the N-alkylation of anilines using alcohols as green alkylating agents, a process that generates water as the only byproduct. mdpi.com Catalytic systems based on iridium (Ir), ruthenium (Ru), cobalt (Co), and iron (Fe) have been successfully developed for this transformation. sigmaaldrich.commdpi.comscribd.com For example, nitrile-substituted N-heterocyclic carbene (NHC) complexes of Ir(III) and Ru(II) have been shown to catalyze the N-alkylation of aniline derivatives with benzyl alcohols in solvent-free media. scribd.com Similarly, N-methylation can be achieved using methanol (B129727) as the methyl source. scribd.com

Other methods include reductive amination, where an aniline is reacted with an aldehyde or ketone in the presence of a reducing agent. A palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor provides a simple and efficient method for the N-alkylation of anilines with various aldehydes at room temperature. nih.gov

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| NHC–Ir(III) Complexes | Alcohols (e.g., Methanol, Benzyl alcohol) | High efficiency in solvent-free conditions. | scribd.com |

| UiO-67-supported Cobalt | Benzyl alcohol | Heterogeneous catalyst with excellent selectivity. | mdpi.com |

| Iron(II) Salts | Arenes (intramolecular) | Environmentally benign iron catalyst. | sigmaaldrich.com |

| Pd/C, Ammonium Formate | Aldehydes | Reductive amination at room temperature. | nih.gov |

| Biogenic Cu–Zr Nanoparticles | Dimethyl Carbonate (DMC) | Selective N-methylation over carbamoylation. |

Reactivity of Acetal and Amine Functionalities

The diethyl acetal group in this compound serves as a protecting group for the aldehyde functionality. Acetals are stable under neutral and basic conditions but are readily hydrolyzed to the corresponding aldehyde and alcohol under aqueous acidic conditions. This reactivity is central to the synthetic utility of the compound.

The hydrolysis mechanism involves the protonation of one of the ethoxy oxygen atoms by an acid catalyst, followed by the departure of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the oxonium ion yields a hemiacetal. The process is repeated: the hydroxyl group of the hemiacetal is protonated, another molecule of ethanol is eliminated, and a final deprotonation step regenerates the aldehyde, in this case, N-phenyl-2-aminoacetaldehyde. The regeneration of this aldehyde is a critical step that unmasks the reactive carbonyl group, allowing it to participate in subsequent reactions such as intramolecular cyclizations to form heterocyclic rings like quinolines, or intermolecular reactions like imine formation and reductive amination.

Condensation Reactions with Carbonyl Compounds

This compound is a versatile substituted aniline that serves as a key building block in the synthesis of various heterocyclic compounds, most notably quinolines. Its synthetic utility is primarily derived from the nucleophilic character of the aniline nitrogen, which readily participates in condensation reactions with the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. These reactions typically proceed through the formation of an imine or enamine intermediate, which can then undergo an intramolecular, acid-catalyzed cyclization followed by dehydration or oxidation to yield the final aromatic heterocyclic product.

Two classic named reactions, the Combes quinoline synthesis and the Doebner-Miller reaction, exemplify the utility of anilines in condensation reactions with carbonyl compounds to form the quinoline core structure.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound, such as a β-diketone, under acidic conditions. wikipedia.org For this compound, the reaction begins with the nucleophilic attack of the aniline nitrogen on one of the carbonyl groups of the β-diketone, forming a hemiaminal. Subsequent dehydration leads to the formation of a β-amino enone (an enamine intermediate). iipseries.org In the presence of a strong acid catalyst, typically concentrated sulfuric acid, the enamine is protonated, activating the aromatic ring for an intramolecular electrophilic attack. wikipedia.org This cyclization step, which is the rate-determining step, is followed by a final dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgiipseries.org

The reaction of this compound with a representative 1,3-dicarbonyl compound is outlined below:

| Carbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Acetylacetone (2,4-Pentanedione) | Conc. H₂SO₄, Heat | N-(2,2-Diethoxyethyl)-2,4-dimethylquinoline |

| Benzoylacetone (1-Phenyl-1,3-butanedione) | Conc. H₂SO₄, Heat | N-(2,2-Diethoxyethyl)-2-methyl-4-phenylquinoline |

| Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione) | Conc. H₂SO₄, Heat | N-(2,2-Diethoxyethyl)-2,4-diphenylquinoline |

Doebner-Miller Reaction

The Doebner-Miller reaction provides a pathway to quinolines through the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The mechanism is complex and subject to debate, but it is generally accepted to begin with the conjugate (1,4-addition) of the aniline to the α,β-unsaturated system. wikipedia.orglibretexts.org The resulting intermediate then undergoes an acid-catalyzed cyclization onto the aniline ring, followed by dehydration and oxidation to afford the substituted quinoline. iipseries.org An oxidizing agent, which can be an external reagent or even another molecule of the imine intermediate, is required for the final aromatization step. youtube.com

This method allows for the synthesis of a variety of substituted quinolines, with the substituents on the final product being determined by the structure of the starting α,β-unsaturated carbonyl compound.

Illustrative examples of the Doebner-Miller reaction with this compound are shown in the following table:

| Carbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Crotonaldehyde ((2E)-But-2-enal) | HCl or H₂SO₄, Oxidizing Agent (e.g., As₂O₅ or air) | N-(2,2-Diethoxyethyl)-2-methylquinoline |

| Cinnamaldehyde ((2E)-3-Phenylprop-2-enal) | HCl or H₂SO₄, Oxidizing Agent | N-(2,2-Diethoxyethyl)-2-phenylquinoline |

| Mesityl Oxide (4-Methylpent-3-en-2-one) | HCl or H₂SO₄, Oxidizing Agent | N-(2,2-Diethoxyethyl)-2,2,4-trimethyl-1,2-dihydroquinoline (oxidizes to N-(2,2-Diethoxyethyl)-2,4-dimethylquinoline) |

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Studies on Indole (B1671886) Ring Formation Mechanisms

The conversion of N-(2,2-Diethoxyethyl)aniline and its derivatives into indoles is a well-established synthetic strategy. This transformation proceeds through an acid-catalyzed intramolecular electrophilic aromatic substitution. luc.edu The general mechanism involves the following key steps:

Formation of the Electrophile: In the presence of an acid catalyst, one of the ethoxy groups on the acetal (B89532) is protonated, turning it into a good leaving group (ethanol). The departure of ethanol (B145695) generates a resonance-stabilized oxocarbenium ion. This cation is the key electrophile in the reaction.

Intramolecular Electrophilic Attack: The electron-rich aniline (B41778) ring acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This attack is an intramolecular electrophilic aromatic substitution. The amino group of the aniline is an activating group, directing the substitution to the ortho position. masterorganicchemistry.com

Formation of the Wheland Intermediate: The electrophilic attack disrupts the aromaticity of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.org

Rearomatization: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the ortho carbon that formed the new bond. This step restores the aromaticity of the six-membered ring.

Dehydration: The resulting intermediate, an indoline derivative, undergoes acid-catalyzed dehydration (loss of the second molecule of ethanol) to form the final indole product.

Direct cyclization of N-unsubstituted anilino acetals can be problematic, sometimes leading to polymerization. luc.edu To circumvent this, researchers have developed methods using N-protected derivatives. For instance, N-(trifluoroacetyl) and N-(methanesulfonyl) derivatives of N-(2,2-diethoxyethyl)anilines have been successfully cyclized. luc.edu The protecting group reduces the basicity of the aniline nitrogen, preventing side reactions and stabilizing the final indole product. These protecting groups can be removed under basic conditions after the indole ring has been formed. luc.eduresearchgate.net

Exploration of Radical Processes in Aniline Derivatization and Cyclizations

While the primary pathway for indole formation from this compound is ionic (electrophilic aromatic substitution), radical cyclizations are also a known strategy for forming heterocyclic rings. nih.govprinceton.edu However, for the specific substrate this compound, radical-mediated cyclization to form indoles is not the commonly reported or mechanistically dominant pathway. The literature heavily favors acid-catalyzed electrophilic cyclization.

Some studies on different aniline derivatives, such as N-(2-alkynyl)anilines, have demonstrated that arylselenyl radicals can initiate cascade cyclizations to form quinolines. researchgate.net Additionally, phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization of N-arylated and N-alkylated anilines has been proposed to proceed through either a nitrenium ion intermediate or a radical cyclization pathway to form indoles. organic-chemistry.org While these examples show the feasibility of radical pathways in related systems, specific, detailed studies on radical processes involving this compound itself are not prominent in the reviewed literature.

Analysis of Electrophilic Aromatic Substitution Pathways

The cyclization of this compound is a classic example of an intramolecular electrophilic aromatic substitution (EAS) reaction. luc.edu The mechanism follows a well-understood, two-step process common to EAS reactions. masterorganicchemistry.comlibretexts.org

Step 1 (Rate-Determining): Attack of the Aromatic Ring: The aniline ring, activated by the electron-donating amino group, acts as the nucleophile. It attacks the internally generated electrophile (the oxocarbenium ion). This step is typically the slow, rate-determining step of the reaction because it involves the temporary disruption of the highly stable aromatic system. masterorganicchemistry.com This leads to the formation of a positively charged carbocation intermediate, the Wheland intermediate. libretexts.org

Step 2 (Fast): Deprotonation and Rearomatization: In the second step, a proton is rapidly removed from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This restores the aromatic pi system, a thermodynamically favorable process, yielding the substituted product. masterorganicchemistry.com

The amino group (-NH-CH₂CH(OEt)₂) is a strong activating group and an ortho, para-director. Since the cyclization must occur at the position adjacent to the amino group to form the five-membered indole ring, the reaction proceeds via ortho attack.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of the indole formation from this compound derivatives are heavily influenced by the substituents on the aniline ring.

Kinetics: The rate-determining step is the initial electrophilic attack on the aromatic ring. masterorganicchemistry.com Therefore, electron-donating groups on the aniline ring increase the nucleophilicity of the ring, accelerating the reaction. Conversely, electron-withdrawing groups decrease the electron density, making the ring less nucleophilic and slowing down the cyclization. luc.edu For example, studies by Sundberg on N-(methanesulfonyl) derivatives showed that substrates with strongly activating groups react at 0°C, while those with mildly deactivating substituents require heating to 110-130°C to proceed. luc.edu

Solvent Effects and Reaction Condition Optimization

The choice of solvent and catalyst is critical for optimizing the synthesis of indoles from this compound derivatives. The conditions must be suitable to generate the electrophile without causing unwanted side reactions like polymerization. luc.edu

Researchers have explored various conditions to improve yields and substrate scope:

Nordlander Synthesis: This approach uses N-(trifluoroacetyl)-α-anilino acetals, which are cyclized in high yields by refluxing with trifluoroacetic acid and trifluoroacetic anhydride. luc.edu The use of the trifluoroacetyl protecting group is key to preventing side reactions. luc.edu

Sundberg's Method: For N-(methanesulfonyl) derivatives, the cyclization is effectively carried out in aromatic solvents like toluene using a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). luc.eduresearchgate.net

Other Acid Catalysts: Dilute hydrochloric acid in dioxane has been used, though it can lead to polymerization with N-unsubstituted substrates. luc.edu Polyphosphoric acid (PPA) in refluxing xylene has also been employed for certain substituted anilines. luc.edu

The selection of the solvent can influence reaction rates by stabilizing charged intermediates or transition states. Aromatic solvents like toluene and xylene are common, providing a non-polar medium that can be heated to the temperatures required for cyclization of less reactive substrates. luc.edu

The table below summarizes various optimized conditions for the cyclization of this compound derivatives.

| N-Protecting Group | Catalyst/Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Trifluoroacetyl (-COCF₃) | Trifluoroacetic acid / Trifluoroacetic anhydride | (Neat) | Reflux | luc.edu |

| Methanesulfonyl (-SO₂CH₃) | Titanium tetrachloride (TiCl₄) | Toluene | 0°C to 130°C | luc.edu |

| Trifluoroacetyl (-COCF₃) | Polyphosphoric acid (PPA) | Xylene | Reflux | luc.edu |

| None (Unsubstituted) | Dilute Hydrochloric Acid (HCl) | Dioxane | Reflux | luc.edu |

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of N-(2,2-Diethoxyethyl)aniline, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its derivatives. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides definitive evidence of the compound's molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the aniline (B41778) ring typically appear in the downfield region (δ 6.5-7.5 ppm). The single proton on the secondary amine (N-H) would present as a broad singlet, its chemical shift being concentration and solvent dependent. The methine proton (-CH(OEt)₂) of the acetal (B89532) group would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the two ethoxy groups (-OCH₂CH₃) would resonate as a quartet, while their terminal methyl protons (-OCH₂CH₃) would appear as a triplet further upfield. The methylene group attached to the nitrogen (N-CH₂) would also give a distinct signal, likely a doublet coupled to the N-H proton.

In a study involving the synthesis of (R)-(–)-N-(2,2-Diethoxyethyl)-2-phenylglycinol, a derivative of the title compound, ¹H NMR spectroscopy was used to confirm its structure. mdpi.com The spectrum showed characteristic signals including a triplet at δ 4.51 ppm for the acetal proton and two triplets at δ 1.13 and 1.12 ppm for the methyl groups of the ethoxy moieties. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, signals are expected for the aromatic carbons, with those directly bonded to the nitrogen appearing at a characteristic downfield shift. researchgate.net The aliphatic carbons of the diethoxyethyl group would be found in the upfield region of the spectrum, including signals for the acetal carbon (CH), the methylene carbons of the ethoxy groups (O-CH₂), the N-linked methylene carbon (N-CH₂), and the terminal methyl carbons (CH₃).

Table 1: Representative ¹H NMR Data for this compound Derivatives This table presents data for related compounds as found in the literature, illustrating the characteristic shifts for the diethoxyethyl moiety.

| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| (R)-(–)-N-(2,2-Diethoxyethyl)-2-phenylglycinol | -CH(OEt)₂ | 4.51 | t | 5.5 | mdpi.com |

| -OCH₂CH₃ | 3.67–3.49 | m | - | mdpi.com | |

| -OCH₂CH₃ | 1.13 | t | 7.0 | mdpi.com | |

| 1.12 | t | 7.0 | mdpi.com | ||

| (R)-(–)-N-(2,2-Diethoxyethyl)-3,4-dimethoxyphenylglycine | -CH(OEt)₂ | 4.71-4.69 | m | - | mdpi.com |

| -OCH₂CH₃ | 1.13 | t | 7.1 | mdpi.com | |

| 1.08 | t | 7.0 | mdpi.com |

Mass Spectrometry (MS, LC-MS, ESI-MS/MS) for Product Identification and Derivatization Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for identifying it in complex mixtures. When coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), it becomes an essential tool for monitoring reactions and characterizing derivatives. semanticscholar.orglcms.cz

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M•+) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions. libretexts.orglibretexts.org Key fragmentation pathways would include:

Alpha-cleavage: The bond between the two aliphatic carbons is prone to cleavage, leading to the formation of a stable, resonance-delocalized anilinic fragment.

Loss of an ethoxy group: Cleavage of a C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃) to give an [M - 45]⁺ ion.

Loss of ethanol (B145695): A rearrangement followed by elimination of an ethanol molecule (HOCH₂CH₃) can produce an [M - 46]⁺ ion.

Cleavage of the aniline ring: Fragmentation of the aromatic ring can also occur, though it is generally less favored than the cleavage of side-chain bonds. miamioh.edu

Electrospray ionization (ESI), a "soft" ionization technique, is particularly useful for analyzing this compound, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.orgresearchgate.net This is highly advantageous for reaction monitoring using techniques like ESI-MS/MS, where the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to obtain structural information about intermediates and products in real-time. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vscht.cz The IR spectrum of this compound, a secondary aromatic amine, displays several characteristic absorption bands.

The most notable features include:

N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine N-H bond. orgchemboulder.comwikieducator.org

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the diethoxyethyl group appear just below 3000 cm⁻¹. libretexts.org

C-N Stretch: A strong band corresponding to the aromatic C-N stretching vibration is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-O Stretch: The C-O stretching of the acetal group gives rise to strong absorptions in the fingerprint region, typically around 1150-1050 cm⁻¹.

Aromatic C=C Bends: Absorptions from the C=C bonds within the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. researchgate.net

In a study characterizing a derivative, 4-(3-Bromopyridin-2-ylamino)-N-(2,2-diethoxyethyl)-2,5-dimethylbenzamide, a distinct N-H stretching vibration was noted at 3420 cm⁻¹. rsc.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Moderate | orgchemboulder.comwikieducator.org |

| C-H Stretch | Aromatic | 3100 - 3000 | Variable | libretexts.org |

| C-H Stretch | Aliphatic | 3000 - 2850 | Variable | vscht.cz |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Variable | researchgate.net |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong | orgchemboulder.com |

| C-O Stretch | Acetal | 1150 - 1050 | Strong | vscht.cz |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for the analysis of this compound. researchgate.net These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. dyadlabs.com

For purity assessment, a sample of this compound is injected into the HPLC or UPLC system. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of additional peaks signifies impurities. Reversed-phase columns, such as those with a C18 (ODS) stationary phase, are commonly used for analyzing aniline derivatives, often with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govthermofisher.com

These techniques are also invaluable for real-time reaction monitoring. Small aliquots can be withdrawn from a reaction mixture at various time points and analyzed to track the consumption of reactants (like this compound) and the formation of products. dur.ac.uk UPLC offers significant advantages over traditional HPLC, including faster analysis times, superior resolution, and higher sensitivity, which are enabled by the use of smaller stationary phase particles and higher operating pressures. dyadlabs.com This allows for more precise monitoring of complex reactions and the detection of low-level intermediates or byproducts. semanticscholar.org

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unparalleled, definitive determination of a compound's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. While no crystal structure for the parent this compound was found in the surveyed literature, studies on closely related derivatives illustrate the power of this method. grafiati.com For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a related secondary amine, was determined and showed the molecule belongs to the monoclinic system with a specific torsion angle between its two aromatic rings. mdpi.com Such an analysis for this compound or its solid derivatives would provide conclusive evidence of its molecular geometry and intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid phase. mdpi.com

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing deep insights into molecular structures, properties, and reaction dynamics that are often difficult to probe experimentally. For a molecule like this compound, computational approaches are crucial for understanding its reactivity, particularly in complex reactions such as the Fischer indole (B1671886) synthesis, and for characterizing its conformational landscape. Methodologies like Density Functional Theory (DFT) and molecular modeling simulations allow for the detailed exploration of reaction pathways and the prediction of the most stable three-dimensional arrangements of the molecule.

Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating the geometries and energies of reactants, products, intermediates, and transition states in chemical reactions. nih.govbeilstein-journals.org For this compound, DFT calculations are instrumental in elucidating the mechanisms of reactions in which it participates, most notably the Fischer indole synthesis. numberanalytics.combyjus.com

The Fischer indole synthesis transforms an arylhydrazine and an aldehyde or ketone into an indole ring under acidic conditions. byjus.comresearchgate.net The this compound moiety can be readily converted to the necessary phenylhydrazone precursor for this reaction. The mechanism involves several key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a crucial researchgate.netresearchgate.net-sigmatropic rearrangement, and finally, cyclization and aromatization with the loss of ammonia. numberanalytics.combyjus.com

DFT calculations can model each stage of this process:

Reaction Intermediates: The structures and relative stabilities of key intermediates, such as the initial phenylhydrazone and the subsequent enamine tautomer, can be precisely calculated. DFT helps to confirm the most likely isomeric forms and their electronic properties. beilstein-journals.org

By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed. This profile provides quantitative data on the feasibility of the proposed mechanism and can predict regioselectivity when using unsymmetrical ketones. byjus.com

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Fischer Indole Synthesis Pathway Starting from a Precursor Derived from this compound.

| Species | Description | Method/Basis Set | Hypothetical Relative Energy (kcal/mol) |

| Reactants | Phenylhydrazone + Acid Catalyst | B3LYP/6-311+G(d,p) | 0.0 |

| Intermediate 1 | Protonated Phenylhydrazone | B3LYP/6-311+G(d,p) | -5.2 |

| Intermediate 2 | Enamine Tautomer | B3LYP/6-311+G(d,p) | +3.5 |

| Transition State 1 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | B3LYP/6-311+G(d,p) | +25.8 |

| Intermediate 3 | Di-imine Intermediate | B3LYP/6-311+G(d,p) | -15.0 |

| Transition State 2 | Cyclization/Amine Attack | B3LYP/6-311+G(d,p) | +10.3 |

| Intermediate 4 | Aminoindoline Intermediate | B3LYP/6-311+G(d,p) | -22.7 |

| Products | Indole Derivative + Ammonia | B3LYP/6-311+G(d,p) | -40.1 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from DFT studies. Actual values would be specific to the exact reactants and conditions.

Molecular Modeling and Simulation for Conformational Analysis

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to several rotatable single bonds: the C-N bond between the aniline and the ethyl group, and the C-C and C-O bonds within the diethoxyethyl side chain.

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures and their properties. upc.edu For conformational analysis, methods such as Molecular Mechanics (MM) and quantum mechanical calculations (including DFT) are employed to explore the potential energy surface of the molecule and identify its stable conformers (energy minima). upc.edunih.gov

The key areas of conformational interest in this compound include:

Rotation around the C(aryl)-N bond: This determines the orientation of the N-substituent relative to the phenyl ring.

Orientation of the ethoxy groups: The two ethoxy groups can adopt various positions, leading to a large number of possible conformers.

Conformational searches are performed using algorithms that systematically or randomly vary the torsion angles of the molecule and calculate the energy of each resulting geometry. upc.edu This process identifies the low-energy conformations that are most likely to be populated at a given temperature. The results of such an analysis can provide crucial information on intramolecular interactions, such as hydrogen bonding, and how the molecule might fit into a constrained environment like an enzyme's active site.

Table 2: Hypothetical Conformational Analysis of this compound.

| Conformer ID | Dihedral Angle 1 (C-C-N-C_aryl) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 178.5° (anti) | 65.2° (gauche) | 0.00 | 45.3 |

| 2 | 68.9° (gauche) | 175.1° (anti) | 0.85 | 20.1 |

| 3 | -70.1° (gauche) | 66.8° (gauche) | 1.50 | 9.8 |

| 4 | 177.9° (anti) | -64.5° (gauche) | 0.05 | 43.8 |

Note: This table is illustrative. The dihedral angles and energies are hypothetical examples of what a computational conformational analysis would yield.

Applications in Broader Synthetic Contexts

Precursor in the Synthesis of Complex Natural Products and Analogues

While direct, multi-step total syntheses of complex natural products originating from N-(2,2-diethoxyethyl)aniline are not extensively documented in readily available literature, its derivatives are instrumental in creating core scaffolds that are prevalent in natural alkaloids. The primary application lies in the synthesis of the indole (B1671886) nucleus, a key structural motif in numerous natural products. For instance, derivatives of this compound can be cyclized to form indoles. luc.edu These indole structures are the backbone of many natural products, including the anticancer agent vinblastine (B1199706) and the neurotransmitter serotonin.

Furthermore, the synthesis of β-carboline alkaloids, a large family of natural and synthetic compounds with a wide spectrum of pharmacological properties, often proceeds through indole-containing intermediates. sciforum.netljmu.ac.uk Methodologies such as the Pictet-Spengler reaction, which condenses an arylethylamine with an aldehyde, are fundamental to β-carboline synthesis. sciforum.net The indole derivatives accessible from this compound can serve as precursors to the necessary tryptamine-like structures required for these syntheses. The ability to introduce substituents onto the aniline (B41778) ring of this compound before cyclization allows for the synthesis of a variety of substituted β-carboline analogues, which are crucial for structure-activity relationship studies. nih.gov

Building Block for Diverse Bioactive Heterocyclic Scaffolds

The reactivity of this compound makes it an exceptionally useful building block for a variety of bioactive heterocyclic scaffolds. The most prominent application is in the synthesis of 2,3-unsubstituted indoles. thieme-connect.com The general strategy involves the acid-catalyzed cyclization of N-substituted anilinoacetaldehyde diethyl acetals. luc.edu

To circumvent issues like polymerization under acidic conditions with N-unsubstituted systems, the aniline nitrogen is often protected with groups like trifluoroacetyl or methanesulfonyl. luc.edu These protecting groups decrease the basicity of the nitrogen and stabilize the resulting indole, and they can be readily removed under basic conditions to yield the N-unsubstituted indole. For example, N-(trifluoroacetyl)-α-anilino acetals produce N-(trifluoroacetyl)indoles in high yields, which can then be saponified to the corresponding indoles. luc.edu Similarly, methanesulfonamide (B31651) derivatives of N-(2,2-diethoxyethyl)anilines cyclize in the presence of titanium tetrachloride. luc.edu

Beyond indoles, this compound is a precursor to other significant heterocyclic systems:

Quinolines: These scaffolds are present in numerous pharmaceuticals and natural products. chemrevlett.com While direct conversion of this compound to quinolines is less common, its derivatives can be incorporated into multi-component reactions that yield highly substituted quinoline (B57606) frameworks.

Carbazoles: These tricyclic heterocycles are known for their photophysical properties and are found in natural products like the Clausine alkaloids. d-nb.info Synthetic strategies towards carbazoles can involve the cyclization of appropriately substituted biphenyl (B1667301) precursors, which can be constructed using aniline derivatives.

β-Carbolines: As mentioned, these pyrido[3,4-b]indole structures are of great interest due to their biological activities. analis.com.my The synthesis of β-carbolinones, precursors to many β-carboline alkaloids, has been achieved through the cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides, which are closely related to derivatives of this compound. thieme-connect.com

The following table summarizes key heterocyclic scaffolds synthesized from this compound and its derivatives, along with the general synthetic methods employed.

| Heterocyclic Scaffold | General Synthetic Method | Key Reagents/Conditions | Ref. |

| Indoles | Acid-catalyzed cyclization of N-protected anilino acetals | Trifluoroacetic acid/anhydride, TiCl₄, MCM-41-SO₃H | luc.eduthieme-connect.com |

| Quinolines | Multi-component coupling reactions | Transition metal catalysts (e.g., Fe, Cu) | chemrevlett.com |

| Carbazoles | Intramolecular C-H amination/cyclization of biphenyl precursors | Transition metal catalysts (e.g., Pd, Rh, Ir) | d-nb.infoorganic-chemistry.org |

| β-Carbolines | Pictet-Spengler reaction followed by oxidation/aromatization | Acid catalysts, Oxidizing agents (e.g., KMnO₄) | sciforum.netanalis.com.mymdpi.com |

| Tetrahydroisoquinolines | Pomeranz–Fritsch–Bobbitt cyclization | Mineral acids, Lewis acids | mdpi.com |

Role in the Development of Organometallic Catalysts and Ligands

The role of this compound in the direct development of organometallic catalysts and ligands is not a primary area of its application based on available literature. However, the heterocyclic scaffolds synthesized from it, such as carbazoles and quinolines, are widely used as ligands in organometallic chemistry. Carbazoles, for example, can be functionalized to create bidentate or pincer-type ligands that coordinate with transition metals like palladium, iridium, and gold to form catalysts for a variety of cross-coupling and C-H activation reactions. The specific electronic and steric properties of the carbazole (B46965) ligand, which can be tuned by the synthetic route originating from aniline derivatives, are crucial for the catalyst's performance.

Utility as an Intermediate in Pharmaceutical and Agrochemical Synthesis (Focused on Synthetic Strategies)

This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. The synthetic strategies often leverage the masked aldehyde functionality, which can be deprotected under acidic conditions to participate in cyclization reactions.

One key strategy is the Pomeranz–Fritsch–Bobbitt reaction, which is used to synthesize tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active molecules. mdpi.com In a reported synthesis, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, a chiral derivative, was used to diastereoselectively produce a morpholinone derivative that was subsequently transformed into (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com

In another example, N-(2,2-diethoxyethyl)-2,5-dimethoxybenzamide was synthesized as an intermediate. nih.gov This highlights a common synthetic strategy where the aniline nitrogen is first acylated, and the resulting amide is then subjected to further transformations. For instance, N-(2,2-diethoxyethyl)-2,5-dimethoxy-N-methyl-3-nitrobenzamide was prepared as part of a synthetic route, demonstrating the compatibility of the diethoxyethyl group with nitration and other functional group manipulations on the aromatic ring. nih.gov

The synthesis of β-carboline derivatives, which have shown potential as fungicides, also relies on intermediates derived from aniline. mdpi.com The general approach involves the synthesis of a substituted indole, followed by the construction of the fused pyridine (B92270) ring. The ability to introduce various substituents onto the starting aniline allows for the creation of a library of analogues for screening and optimization of biological activity.

Design and Development of Specialized Analytical Reagents

The application of this compound in the design of specialized analytical reagents often stems from its ability to form heterocyclic systems that possess useful photophysical properties. The indole scaffold, for instance, is inherently fluorescent. By incorporating specific functional groups onto the indole ring, which is readily achievable using substituted N-(2,2-diethoxyethyl)anilines, it is possible to develop fluorescent probes and sensors. These reagents can be designed to respond to the presence of specific analytes, such as metal ions or reactive oxygen species, through changes in their fluorescence intensity or wavelength.

While direct examples of this compound being commercialized as an analytical reagent are scarce, its role as a precursor to tailored fluorescent heterocycles is significant. The synthetic flexibility it offers allows for the systematic modification of the electronic properties and binding capabilities of the final molecule, which is a key aspect of developing selective and sensitive analytical reagents.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes to N-(2,2-Diethoxyethyl)aniline

The classical synthesis of this compound and its substituted variants typically involves the N-alkylation of anilines with haloacetaldehyde diethyl acetals, such as 2-bromo-1,1-diethoxyethane. mdpi.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Emerging strategies are likely to concentrate on minimizing waste, avoiding hazardous reagents, and improving atom economy. One promising area is the exploration of catalytic reductive amination pathways. For instance, methods using palladium on carbon (Pd/C) as a catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265) in greener solvents such as aqueous 2-propanol could provide an environmentally benign alternative to traditional alkylation. jocpr.com These methods often proceed smoothly at room temperature, offering high selectivity and excellent yields while avoiding the use of toxic reagents. jocpr.com

Another avenue involves the development of flow chemistry processes for the synthesis of this compound derivatives. Continuous flow reactors allow for precise control over reaction parameters like temperature and pressure, which can significantly enhance yield, purity, and safety, making the process more suitable for industrial-scale production.

Exploration of Uncharted Cyclization and Rearrangement Pathways

The cyclization of this compound is a cornerstone of its application, most notably in the acid-catalyzed synthesis of indoles. luc.edu The acetal (B89532) group is hydrolyzed in situ to an aldehyde, which then undergoes electrophilic attack on the aniline (B41778) ring. However, there remains considerable scope for exploring novel cyclization and rearrangement reactions.